5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo-
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Overview
Description
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- is an organic compound with a unique structure that includes a hexenol backbone, five fluorine atoms, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- typically involves the introduction of fluorine and iodine atoms into a hexenol structure. One common method is the halogenation of 5-Hexen-1-ol, where fluorine and iodine are added under controlled conditions. The reaction may involve the use of reagents such as iodine pentafluoride (IF5) and iodine (I2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexenoic acids or hexenal derivatives.
Reduction: Formation of hexenol derivatives with reduced functional groups.
Substitution: Formation of azido or thiol-substituted hexenol derivatives.
Scientific Research Applications
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s reactivity and stability, while the iodine atom can participate in substitution reactions. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Hexen-1-ol: A simpler analog without fluorine and iodine atoms.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A structurally related compound with different substituents.
Uniqueness
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- is unique due to the presence of multiple fluorine atoms and an iodine atom, which impart distinct chemical properties and reactivity. These features make it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
139780-45-3 |
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Molecular Formula |
C6H6F5IO |
Molecular Weight |
316.01 g/mol |
IUPAC Name |
4,4,5,6,6-pentafluoro-2-iodohex-5-en-1-ol |
InChI |
InChI=1S/C6H6F5IO/c7-4(5(8)9)6(10,11)1-3(12)2-13/h3,13H,1-2H2 |
InChI Key |
XFWGRXWPEAUFJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)I)C(C(=C(F)F)F)(F)F |
Origin of Product |
United States |
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